molecular formula C15H33N3O2 B12578170 N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea CAS No. 595545-97-4

N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea

Cat. No.: B12578170
CAS No.: 595545-97-4
M. Wt: 287.44 g/mol
InChI Key: DPWJQDWBLGOJEO-UHFFFAOYSA-N
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Description

N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea is a synthetic urea derivative engineered for advanced research applications. Its molecular structure incorporates a long-chain dodecyl group, which confers amphiphilic properties, making it a compound of interest in the development of antimicrobial agents and in material surface science. Urea derivatives are known for their ability to form multiple stable hydrogen bonds with biological targets, which is crucial for modulating activity and selectivity in drug discovery . The dodecylamino moiety is designed to facilitate integration into lipid membranes or interaction with hydrophobic interfaces. This compound is strictly for professional research purposes in a controlled laboratory setting. It is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

CAS No.

595545-97-4

Molecular Formula

C15H33N3O2

Molecular Weight

287.44 g/mol

IUPAC Name

1-[(dodecylamino)methyl]-3-(hydroxymethyl)urea

InChI

InChI=1S/C15H33N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13-17-15(20)18-14-19/h16,19H,2-14H2,1H3,(H2,17,18,20)

InChI Key

DPWJQDWBLGOJEO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNCNC(=O)NCO

Origin of Product

United States

Preparation Methods

Hydroxymethylation of Urea

  • Urea reacts with formaldehyde under controlled pH (usually slightly alkaline, pH 7.5–10.5) and temperature (60–100 °C) to form hydroxymethylurea intermediates such as monomethylolurea and dimethylolurea.
  • The molar ratio of urea to formaldehyde (U:F) is critical; typical ratios range from 0.2:1 to 1:1.
  • Reaction times vary from 1 to 3 hours depending on temperature and pH.
  • Sodium hydroxide is commonly used to adjust pH.
  • The reaction proceeds via nucleophilic addition of urea’s amino groups to formaldehyde, yielding hydroxymethyl derivatives.

Aminomethylation with Dodecylamine

  • The dodecylamino group can be introduced by reacting the hydroxymethylurea intermediate with dodecylamine.
  • This reaction is a nucleophilic substitution where the amine attacks the hydroxymethyl group, forming the N-[(dodecylamino)methyl] substituent.
  • Reaction conditions typically involve heating (100–160 °C) in the absence of solvent or in an inert solvent to facilitate the reaction and drive off ammonia byproduct.
  • Molar ratios of urea, formaldehyde, and dodecylamine are adjusted to favor mono-substitution and minimize side products such as dialkylureas or polymeric species.

Purification and Isolation

  • The product mixture often contains unreacted starting materials, byproducts like dialkylureas, and cyclic side products (e.g., oxazolidinones).
  • Purification is achieved by crystallization, selective solvent extraction, or vacuum distillation.
  • Crystallization from solvents such as pyridine or aqueous media can yield pure this compound.
  • Analytical techniques such as NMR, mass spectrometry, and IR spectroscopy confirm product identity and purity.

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Urea:Formaldehyde ratio 0.2:1 to 1:1 Controls hydroxymethylation extent; higher formaldehyde favors dimethylolurea formation
pH 7.5 to 10.5 Adjusted with NaOH; alkaline conditions favor hydroxymethylation
Temperature 60–100 °C (hydroxymethylation); 110–160 °C (aminomethylation) Higher temperature promotes reaction rate but may increase side reactions
Reaction time 1–3 hours (hydroxymethylation); 2–4 hours (aminomethylation) Sufficient for completion; monitored by analytical methods
Molar ratio (amine) Equimolar or slight excess Excess amine reduces dialkylurea byproducts but complicates purification

Mechanistic Insights and Kinetics

  • The reaction of urea with formaldehyde proceeds via formation of an activated complex, leading to hydroxymethylurea species.
  • Amines react with hydroxymethylureas by nucleophilic substitution, releasing ammonia and forming substituted ureas.
  • Kinetic studies indicate that substituents on the amine and reaction conditions influence the rate and selectivity of substitution.
  • Side reactions include formation of biuret, tri-substituted ureas, and cyclic byproducts, which are minimized by controlling stoichiometry and reaction parameters.

Representative Experimental Procedure (Adapted)

  • Hydroxymethylurea Formation:

    • Dissolve urea in water.
    • Add formaldehyde solution slowly to maintain U:F ratio ~0.5:1.
    • Adjust pH to ~9.0 with NaOH.
    • Heat mixture to 80 °C and stir for 2 hours.
  • Aminomethylation:

    • Cool reaction mixture to 60 °C.
    • Add dodecylamine in equimolar amount relative to urea.
    • Heat to 120–140 °C under inert atmosphere for 3 hours.
    • Remove ammonia byproduct by gentle vacuum or nitrogen purge.
  • Purification:

    • Cool reaction mixture to room temperature.
    • Extract product with suitable organic solvent or crystallize from aqueous medium.
    • Dry and characterize the product.

Summary Table of Preparation Parameters and Outcomes

Step Reagents Conditions Product/Outcome Reference
Hydroxymethylation Urea + Formaldehyde pH 7.5–10.5, 60–100 °C, 1–3 h Monomethylolurea, dimethylolurea
Aminomethylation Hydroxymethylurea + Dodecylamine 110–160 °C, 2–4 h, inert atmosphere This compound
Purification Crystallization/Extraction Room temperature Pure substituted urea

Research Findings and Notes

  • The presence of a long alkyl chain (dodecyl) imparts hydrophobic character, influencing solubility and purification strategies.
  • Hydroxymethylurea intermediates are well-studied and commercially important; their reaction with primary amines is a reliable route to substituted ureas.
  • Side reactions can be minimized by controlling molar ratios and reaction conditions.
  • Analytical methods such as NMR and mass spectrometry are essential for confirming substitution patterns and purity.
  • The reaction mechanism involves nucleophilic attack of the amine on the hydroxymethyl group, with ammonia elimination.
  • Industrially, similar substituted ureas are prepared via controlled stepwise reactions of urea, formaldehyde, and amines, often under alkaline conditions.

Chemical Reactions Analysis

Types of Reactions

N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines and alcohols.

    Substitution: The amino and hydroxymethyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-[(dodecylamino)methyl]-N’-(hydroxymethyl)urea oxides, while reduction may produce dodecylamine and methanol.

Scientific Research Applications

N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.

    Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.

    Medicine: Investigated for potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the production of cosmetics, detergents, and other personal care products.

Mechanism of Action

The mechanism of action of N-[(Dodecylamino)methyl]-N’-(hydroxymethyl)urea involves its interaction with lipid membranes and proteins. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and affecting cellular processes. The amino and hydroxymethyl groups can form hydrogen bonds with proteins, altering their structure and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Urea Derivatives

Compound Name Substituents Molecular Formula Key Functional Groups Reference ID
N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea Dodecylamino (-C₁₂H₂₅NH-), hydroxymethyl (-CH₂OH) C₁₅H₃₁N₃O₂* Urea, primary amine, hydroxymethyl N/A†
N,N'-Dimethylurea (DMU) Two methyl groups (-CH₃) C₃H₈N₂O Urea, methyl
Diazolidinyl Urea (Imidazolidinyl derivative) Imidazolidinyl ring, hydroxymethyl groups C₈H₁₄N₄O₇ Urea, hydroxymethyl, diketone
N'-(2-Ethylphenyl)-N,N-dimethylurea Ethylphenyl (-C₆H₄C₂H₅), dimethylamine (-N(CH₃)₂) C₁₁H₁₆N₂O Urea, aromatic, methyl
1,3-Bis(hydroxymethyl)urea Two hydroxymethyl groups (-CH₂OH) C₃H₈N₂O₃ Urea, hydroxymethyl

Key Observations:

  • Dodecylamino vs. Aromatic/Alkyl Groups: The long alkyl chain in the target compound likely enhances lipophilicity compared to aromatic (e.g., ethylphenyl in ) or short-chain alkyl substituents (e.g., DMU in ). This may favor applications in emulsification or as a surfactant.
  • Hydroxymethyl vs. Imidazolidinyl Groups : Diazolidinyl urea () replaces one urea nitrogen with an imidazolidinyl ring, enabling formaldehyde release for antimicrobial activity. The target compound’s hydroxymethyl group lacks this reactivity but may participate in hydrogen bonding.

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Name Melting Point (°C) Solubility Stability Notes Reference ID
N'-(2-Ethylphenyl)-N,N-dimethylurea 149–151 Lipophilic solvents Stable under dry conditions
Diazolidinyl Urea White powder Water-soluble Releases formaldehyde; pH-sensitive
1,3-Bis(hydroxymethyl)urea Not reported Hygroscopic Prone to hydrolysis
Target Compound (Hypothesized) Likely <100 Amphiphilic (water/organic) Sensitive to oxidation (long alkyl chain) N/A

Key Observations:

  • Melting Points : Aromatic ureas (e.g., ) exhibit higher melting points (~150°C) due to rigid structures, while alkyl-substituted ureas (e.g., DMU) and the target compound likely have lower melting points due to flexible chains.
  • Solubility: The hydroxymethyl group in the target compound may improve water solubility compared to purely lipophilic derivatives (e.g., ethylphenyl urea in ), but the dodecylamino chain limits this, creating an amphiphilic profile.

Table 3: Application Profiles

Compound Name Primary Use Mechanism of Action Reference ID
Diazolidinyl Urea Cosmetic preservative Formaldehyde release for antimicrobial
N,N'-Dimethylurea (DMU) Solvent, chemical intermediate Hydrogen-bond disruption
N'-(2-Ethylphenyl)-N,N-dimethylurea Pesticide intermediate Not specified; likely bioactive
Target Compound (Hypothesized) Surfactant, antimicrobial agent Amphiphilic disruption of membranes N/A

Key Observations:

  • Antimicrobial Potential: Unlike diazolidinyl urea (), the target compound lacks formaldehyde-releasing groups but may act via membrane disruption (dodecylamino chain penetration).
  • Surfactant Use: The dodecylamino group’s hydrophobicity paired with urea’s polarity aligns with surfactant applications, similar to alkylamine derivatives.

Biological Activity

N-[(Dodecylamino)methyl]-N'-(hydroxymethyl)urea, a compound with the CAS number 595545-97-4, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a long dodecyl chain that enhances its lipophilicity, which may influence its biological activity. The presence of the hydroxymethyl group is significant for its interaction with biological systems.

PropertyValue
Molecular Formula C14H30N2O2
Molecular Weight 270.4 g/mol
CAS Number 595545-97-4
IUPAC Name This compound

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Membrane Interaction : The dodecyl group enhances the compound's ability to interact with lipid membranes, potentially increasing permeability and facilitating drug delivery.
  • Hydrogen Bonding : The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, likely due to its ability to disrupt microbial membranes.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial effectiveness of this compound against various pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition.

  • Tested Pathogens :
    • Staphylococcus aureus
    • Escherichia coli
    • Pseudomonas aeruginosa

Results indicated that the compound exhibited significant antibacterial activity, particularly against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Case Studies

  • Skin Permeation Enhancement : A study investigated the compound's potential as a permeation enhancer for transdermal drug delivery systems. Results showed that formulations containing this compound significantly increased the permeation of model drugs through skin membranes compared to controls.
    Formulation TypePermeation Rate (µg/cm²/h)
    Control5.0
    With Dodecyl Urea12.3
  • Cytotoxicity Assessment : In vitro cytotoxicity tests on human cell lines indicated that at lower concentrations (up to 50 µg/mL), this compound exhibited minimal cytotoxic effects, suggesting a favorable safety profile for potential therapeutic applications.

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